molecular formula C19H19N3O4 B2955041 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS No. 1448076-92-3

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Cat. No. B2955041
CAS RN: 1448076-92-3
M. Wt: 353.378
InChI Key: HWKABZCJZSALBY-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its diverse biological activities. This urea derivative has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Urea derivatives are crucial in organic synthesis, offering pathways to synthesize hydroxamic acids and ureas from carboxylic acids through environmentally friendly and cost-effective methods (Thalluri et al., 2014).
  • Flexible urea compounds have been explored for their potential as acetylcholinesterase inhibitors, with research focusing on optimizing spacer length and testing compounds for greater conformational flexibility (Vidaluc et al., 1995).
  • The antioxidant activity of urea derivatives has been evaluated, demonstrating potential for the development of new antioxidants (George et al., 2010).

Medicinal Applications

  • Studies on benzofuran hydroxamic acids highlight their role as 5-lipoxygenase inhibitors, indicating the potential therapeutic applications of urea derivatives in inflammation and other related diseases (Ohemeng et al., 1994).
  • Ureido sugars derivatives of 2-amino-2-deoxy-D-glucose and amino acids have been synthesized for potential biological activities, demonstrating the versatility of urea derivatives in drug development (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Material Science and Environmental Studies

  • Poly(amino acid) end-capped poly(ethylene glycol) and poly(2-methyl-2-oxazoline) have been synthesized and studied for their self-assembly properties in water, revealing applications in biocompatible materials and drug delivery systems (Obeid & Scholz, 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-22-10-14(13-4-2-3-5-15(13)22)16(23)9-20-19(24)21-12-6-7-17-18(8-12)26-11-25-17/h2-8,10,16,23H,9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKABZCJZSALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

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